1,3,5-Tribromobenzene

Beschreibung

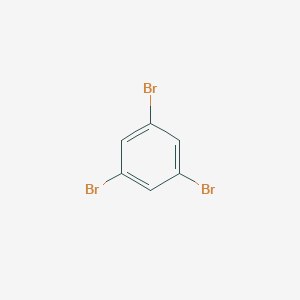

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-tribromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDUZLFWHVQCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052307 | |

| Record name | 1,3,5-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-39-1 | |

| Record name | 1,3,5-Tribromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tribromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 626-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3TD0U1OAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 1,3,5 Tribromobenzene

Conventional Synthesis Routes

Conventional methods for synthesizing 1,3,5-tribromobenzene have been well-established, primarily relying on electrophilic aromatic substitution of activated or strategically modified benzene (B151609) derivatives.

Direct bromination of benzene using bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) does not produce this compound in a significant yield. brainly.in The initial bromination yields bromobenzene (B47551). The bromo group is an ortho-, para- director, meaning subsequent bromination reactions will preferentially add bromine atoms at positions 2, 4, and 6 relative to the initial bromine. vaia.comreddit.com This leads to the formation of 1,2,4-tribromobenzene (B129733) and other isomers rather than the desired 1,3,5-isomer.

A sequential approach involving multiple bromination steps can be conceptualized, but the directing effects of the bromine substituents make the synthesis of the 1,3,5-isomer inefficient. vaia.combrainly.com The process would involve:

Bromination of Benzene: Benzene reacts with Br₂ and FeBr₃ to form bromobenzene. vaia.com

Second Bromination: Further bromination of bromobenzene would predominantly yield 1,4-dibromobenzene (B42075) and 1,2-dibromobenzene. brainly.com

Third Bromination: Bromination of the dibromo isomers would not selectively lead to this compound due to the directing effects of the existing bromine atoms. reddit.com

This inherent limitation of electrophilic aromatic substitution on benzene and its simple bromo-derivatives necessitates alternative synthetic strategies.

A more successful and widely employed route to this compound begins with aniline (B41778). brainly.inwikipedia.org This multi-step process leverages the strong activating and ortho-, para-directing nature of the amino group, followed by its removal. doubtnut.comallen.in

The amino group (-NH₂) in aniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. allen.invaia.com The reaction of aniline with bromine water, often in a solvent like acetic acid or dilute hydrochloric acid, results in the immediate precipitation of 2,4,6-tribromoaniline (B120722). wikipedia.orgscribd.comchempedia.in The high reactivity of the aniline ring allows for the substitution of three bromine atoms at the ortho and para positions without the need for a Lewis acid catalyst. vaia.comcommonorganicchemistry.com

| Reactants | Reagents/Solvents | Product | Key Observations |

| Aniline | Bromine water, Acetic acid | 2,4,6-Tribromoaniline | Rapid reaction, formation of a white precipitate. wikipedia.orgijcrt.org |

| Aniline | Bromine, Glacial Acetic Acid | 2,4,6-Tribromoaniline | Exothermic reaction. chempedia.in |

The reaction is typically carried out at or below room temperature. commonorganicchemistry.com Various brominating agents and conditions have been explored to optimize the synthesis of bromoanilines, including systems like ZnAl-BrO₃⁻-LDHs/KBr which allow for selective bromination. sioc-journal.cnccspublishing.org.cn

The amino group of 2,4,6-tribromoaniline is then converted into a diazonium salt. wikipedia.org This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). brainly.comnumberanalytics.comlkouniv.ac.in

The reaction mixture for the diazotization of 2,4,6-tribromoaniline can include various acids and solvents. For instance, a suspension of 2,4,6-tribromoaniline in water and glacial acetic acid can be treated with sulfuric acid followed by an ice-cold solution of sodium nitrite. nih.gov Another procedure involves dissolving the tribromoaniline in a mixture of alcohol and benzene before adding sulfuric acid and sodium nitrite. chempedia.inorgsyn.org The resulting product is the 2,4,6-tribromobenzenediazonium salt. doubtnut.com

| Starting Material | Reagents | Product |

| 2,4,6-Tribromoaniline | NaNO₂, H₂SO₄, H₂O, Acetic Acid | 2,4,6-Tribromobenzenediazonium sulfate (B86663) nih.gov |

| 2,4,6-Tribromoaniline | NaNO₂, H₂SO₄, Ethanol (B145695), Benzene | 2,4,6-Tribromobenzenediazonium salt chempedia.inorgsyn.org |

The final step in this sequence is the removal of the diazonium group, replacing it with a hydrogen atom. This reductive deamination can be achieved using various mild reducing agents. numberanalytics.comlibretexts.org Hypophosphorous acid (H₃PO₂) is a common and effective reagent for this transformation. wikipedia.org Ethanol can also be used as a reducing agent, where it is oxidized to ethanal. wikipedia.orgtiwariacademy.comtestbook.com

The reaction involves the reduction of the arenediazonium cation, which leads to the formation of the corresponding arene, in this case, this compound. wikipedia.org The Sandmeyer reaction, which typically involves copper(I) salts to introduce halides or other groups, is a related process, but the reductive deamination with agents like H₃PO₂ or ethanol follows a different mechanistic pathway, often involving radical intermediates. nptel.ac.inwikipedia.orgorganic-chemistry.org

| Diazonium Salt | Reducing Agent | Product |

| 2,4,6-Tribromobenzenediazonium salt | Hypophosphorous acid (H₃PO₂) | This compound vaia.com |

| 2,4,6-Tribromobenzenediazonium salt | Ethanol (CH₃CH₂OH) | This compound wikipedia.orgtiwariacademy.com |

This three-step sequence starting from aniline is a classic and reliable method for preparing this compound, effectively circumventing the challenges posed by direct bromination of benzene. brainly.in

An alternative synthetic route to this compound starts from phenol (B47542). guidechem.comstackexchange.com Similar to the amino group, the hydroxyl group (-OH) in phenol is a strong activating, ortho-, para-director. chemistrystudent.comchemguide.co.uk

The first step is the bromination of phenol. Reacting phenol with an excess of bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol (B41969). chemguide.co.ukquora.comdoubtnut.com This reaction is facile and does not require a catalyst due to the highly activated nature of the phenol ring. chemistrystudent.com

From 2,4,6-tribromophenol, there are a couple of proposed pathways to obtain this compound. One suggested method involves the reduction of the hydroxyl group. For example, heating 2,4,6-tribromophenol with zinc dust could potentially reduce the phenolic hydroxyl group to a hydrogen, yielding this compound. guidechem.comstackexchange.com

Another, more indirect, multi-step approach involves converting the phenol into an aniline derivative first. guidechem.comstackexchange.comechemi.combrainly.in

Phenol to Aniline: Reacting phenol with ammonia (B1221849) in the presence of zinc chloride. guidechem.comstackexchange.combrainly.in

Bromination of Aniline: The resulting aniline is then brominated to form 2,4,6-tribromoaniline. guidechem.comstackexchange.comechemi.com

Diazotization and Reduction: The subsequent diazotization and reduction steps would then follow the same sequence as described in section 2.1.2 to yield this compound. guidechem.comstackexchange.comechemi.com

| Starting Material | Intermediate(s) | Final Product |

| Phenol | 2,4,6-Tribromophenol | This compound |

| Phenol | Aniline → 2,4,6-Tribromoaniline → 2,4,6-Tribromobenzenediazonium salt | This compound |

Diazotization of Brominated Anilines

Other Historical and Less Common Preparations

Beyond the more standard laboratory preparations, several other methods for synthesizing this compound have been documented in chemical literature. wikipedia.orgorgsyn.org These routes, while often less practical for large-scale production, are of historical and mechanistic interest.

An early method involved the diazotization of 3,5-dibromoaniline, followed by a Sandmeyer-type reaction to replace the resulting diazonium group with a bromine atom. orgsyn.org This approach builds the target molecule by introducing the final bromine atom onto a pre-existing dibrominated benzene ring.

Reaction Scheme: 3,5-Dibromoaniline → 3,5-Dibromobenzenediazonium salt → this compound

The cyclotrimerization of bromoacetylene has been reported as a pathway to this compound. orgsyn.org This [2+2+2] cycloaddition reaction, where three alkyne units form a benzene ring, can be initiated by the action of light. wikipedia.orgorgsyn.org While elegant in concept, controlling the regioselectivity of such trimerizations can be challenging. wikipedia.org

Reaction Scheme: 3 Br-C≡C-H --(light)--> C₆H₃Br₃

The decomposition of 2,4,6-tribromophenylhydrazine has also been cited as a preparative method for this compound. orgsyn.org This transformation involves the cleavage of the hydrazine (B178648) moiety to yield the stable aromatic ring.

One of the most well-documented historical syntheses involves the deamination of 2,4,6-tribromoaniline. wikipedia.org The process begins with the diazotization of 2,4,6-tribromoaniline using sodium nitrite in the presence of sulfuric acid to form 2,4,6-tribromobenzenediazonium sulfate. orgsyn.orglkouniv.ac.in The diazonium group is then removed and replaced with a hydrogen atom through reduction, commonly achieved by heating with ethanol, which acts as the reducing agent. wikipedia.orgwikipedia.org This reaction proceeds with the evolution of nitrogen gas and yields the desired symmetrically-substituted product. prepchem.com A detailed procedure published in Organic Syntheses reports a yield of 74–77% for this method. orgsyn.org

| Reactants/Reagents | Conditions | Yield | Reference |

| 2,4,6-Tribromoaniline, Ethanol (95%), Benzene, Sulfuric Acid, Sodium Nitrite | Heating on steam bath, boiling | 74–77% (crude) | orgsyn.org |

| 2,4,6-Tribromoaniline, Ethanol, Sulfuric Acid, Sodium Nitrite | Room temperature addition, then reflux | 90% | chemicalbook.com |

| This table presents data for the reduction of the diazonium salt formed in situ from 2,4,6-tribromoaniline. |

The formation of this compound has been noted as a side reaction during the preparation of 2,4,6-tribromobenzonitrile. orgsyn.org This typically occurs when starting from a precursor like 2,4,6-tribromoaniline, where a competing deamination reaction can lead to the formation of this compound instead of the desired nitrile.

Reduction of 2,4,6-Tribromobenzenediazonium Sulfate

Modern and Green Synthesis Approaches

Contemporary synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. While the classical deamination of 2,4,6-tribromoaniline remains a high-yielding method, modern approaches seek to improve upon factors like solvent use, energy consumption, and catalyst systems.

One modern approach involves the base-catalyzed isomerization of other tribromobenzene isomers. Early studies by Bunnett on the isomerization of 1,2,4-tribromobenzene to the more stable 1,3,5-isomer using a base revealed that the rearrangement occurs, although it can result in mixtures and side products. rsc.org More recent work has explored this "halogen dance" chemistry with advanced catalytic systems to improve selectivity. rsc.org

Additionally, principles of green chemistry are being applied to related syntheses. For instance, the solvent-free cyclotrimerization of aryl methyl ketones to form 1,3,5-triarylbenzenes has been achieved using p-toluenesulfonic acid (PTSA) as an economical and environmentally friendly catalyst. researchgate.net While this produces a different class of compounds, the methodology highlights a move away from harsh solvents and expensive metal catalysts. researchgate.net

Microwave-assisted synthesis represents another modern technique aimed at reducing reaction times and improving energy efficiency. While many modern applications use this compound as a starting material for palladium-catalyzed cross-coupling reactions to create more complex molecules, the principles of microwave heating could potentially be applied to optimize its synthesis as well. scirp.org

| Approach | Key Features | Relevance to 1,3,5-TBB Synthesis | Reference |

| Base-Catalyzed Isomerization | Rearrangement of less stable isomers (e.g., 1,2,4-TBB) to the thermodynamically favored 1,3,5-isomer. | A direct, modern synthetic route. | rsc.org |

| Solvent-Free Catalysis | Use of catalysts like PTSA to promote reactions without a solvent medium, reducing waste. | A green chemistry principle applicable to the synthesis of related 1,3,5-trisubstituted benzenes. | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | A modern technique that could potentially make existing syntheses more efficient. | scirp.org |

| This table outlines modern synthetic concepts and their applicability to the synthesis of this compound. |

Eco-friendly Methods in Bromobenzene Synthesis Analogies

While specific eco-friendly methods for the synthesis of this compound are not extensively detailed in readily available literature, analogies can be drawn from the green synthesis of bromobenzene. These greener approaches aim to reduce the use of hazardous reagents and minimize byproducts. One such method involves the in-situ generation of hypobromous acid from a water-soluble brominating reagent and a mineral acid at elevated temperatures. google.comgoogleapis.com This highly reactive species then brominates the benzene ring. google.comgoogleapis.com This process avoids the use of harsh conditions and toxic reagents typically associated with traditional bromination. Another green strategy employs catalytic systems, such as modified carboxymethyl cellulose-iron, to facilitate the bromination of benzene, thereby improving yield and avoiding toxic catalysts. These principles could potentially be adapted for the synthesis of polybrominated benzenes like this compound to create more environmentally benign processes.

Strategies for High Purity and Yield

Achieving high purity and yield is a critical aspect of synthesizing this compound for its use in further chemical transformations. One patented method reports a yield of up to 90% and high purity by reacting 2,4,6-tribromoaniline in a mixture of ethanol and benzene with concentrated sulfuric acid and sodium nitrite. google.com The reaction is carefully controlled at a temperature of 50-60°C, followed by refluxing. google.com The final product is obtained after cooling, crystallization, filtration, and washing. google.com

Another detailed procedure for obtaining a 90% yield involves the reaction of 2,4,6-tribromoaniline with sulfuric acid and sodium nitrite in ethanol at room temperature, followed by refluxing. chemicalbook.com The product is then purified by recrystallization from ethanol. chemicalbook.com The choice of solvent for recrystallization, such as hot ethanol or acetic acid, is crucial for obtaining a high-purity crystalline solid. fengchengroup.comfishersci.fi

Table 1: Comparison of Synthesis Methods for this compound

| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |

| Benzene | Br₂, FeBr₃ | Stepwise electrophilic aromatic substitution | Not specified | vaia.com |

| Aniline | 1. Br₂ 2. Diazotization, then ethanol | Formation of 2,4,6-tribromoaniline intermediate | Not specified | wikipedia.org |

| 2,4,6-Tribromoaniline | Concentrated H₂SO₄, NaNO₂ | Ethanol/benzene solvent, 50-60°C then reflux | Up to 90% | google.com |

| 2,4,6-Tribromoaniline | H₂SO₄, NaNO₂ | Ethanol solvent, room temperature then reflux | 90% | chemicalbook.com |

This table is based on available data and is for illustrative purposes.

Derivatization and Functionalization Strategies of this compound

The three bromine atoms on the this compound ring serve as versatile handles for a wide range of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

General Principles of Functionalization

The bromine atoms on this compound are susceptible to substitution by various nucleophiles and can participate in a variety of cross-coupling reactions. This allows for the systematic replacement of the bromine atoms with other functional groups. For instance, it can be used as an intermediate in the preparation of 1,3,5-trimethoxytoluene and reacts with perfluoroalkenylzinc reagents in the presence of a palladium catalyst to form 1,3,5-tris(α,β,β-trifluorovinyl)benzene. fishersci.fisigmaaldrich.comscientificlabs.co.uk It also serves as a starting material for synthesizing agrochemicals and dyes. fengchengroup.com

Advanced Synthetic Strategies for this compound Analogues

Advanced synthetic strategies leverage the reactivity of the C-Br bonds to create a diverse array of 1,3,5-trisubstituted benzene analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming new carbon-carbon bonds. For example, this compound can undergo a Suzuki coupling reaction with cycloheptane-boronic acid, catalyzed by a palladium complex, to produce 1,3,5-tricycloheptyl benzene.

Another important reaction is the Buchwald-Hartwig amination, which can be used to introduce amine functionalities. For instance, p-phenyl-1,3,5-triamine has been synthesized from this compound via a Buchwald-Hartwig coupling reaction. nih.gov Furthermore, sequential Br/Li exchange reactions can be employed to introduce different electrophiles in a controlled manner, enabling the rapid synthesis of complex molecules. researchgate.net

Synthesis of C₃-Symmetric Molecules using this compound as Precursor

The inherent C₃ symmetry of this compound makes it an ideal building block for the synthesis of larger, C₃-symmetric molecules and materials. wikipedia.orgnih.gov These molecules often possess unique properties and have applications in materials science and supramolecular chemistry. nih.gov

A prominent example is the synthesis of 1,3,5-tris(4-formylphenyl)benzene (TFPB) through a Suzuki reaction of this compound with three equivalents of 4-formylphenylboronic acid. wikipedia.org TFPB is a key monomer used in the construction of covalent organic frameworks (COFs). wikipedia.org Similarly, Sonogashira cross-coupling reactions can be employed. For instance, 1,3,5-triethynylbenzene (B1295396), generated from this compound, can serve as a central core for creating star-shaped C₃-symmetric molecules. nih.gov

The synthesis of 1,3,5-triarylbenzenes can also be achieved from this compound through coupling reactions, leading to the formation of novel C₃-symmetrical molecules with potential applications as host molecules in clathrates. researchgate.net

Table 2: Examples of C₃-Symmetric Molecules Synthesized from this compound

| Product | Reaction Type | Co-reactant | Catalyst/Reagents | Reference |

| 1,3,5-Tris(4-formylphenyl)benzene (TFPB) | Suzuki Coupling | 4-Formylphenylboronic acid | Not specified | wikipedia.org |

| Star-shaped molecule with 2,5-diphenyloxadiazole arms | Sonogashira Cross-Coupling | 1,3,5-Triethynylbenzene (from this compound) and a bromo compound | [Pd(PPh₃)₂Cl₂] | nih.gov |

| 1,3,5-Tricycloheptyl benzene | Suzuki Coupling | Cycloheptane-boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₃ or Pd(dppf)₂Cl₂) | |

| p-Phenyl-1,3,5-triamine | Buchwald-Hartwig Coupling | Not specified | Not specified | nih.gov |

This table provides a selection of examples and is not exhaustive.

Reactivity and Reaction Mechanisms of 1,3,5 Tribromobenzene

Metal-Catalyzed Cross-Coupling Reactions

Suzuki Coupling Reactions

1,3,5-Tribromobenzene is a key precursor for synthesizing C₃-symmetric molecules through the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester. The reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net

A notable application is the reaction of this compound with three equivalents of 4-formylphenylboronic acid to produce 1,3,5-tris(4-formylphenyl)benzene (TFPB), a monomer used in the creation of covalent organic frameworks. wikipedia.org In another example, 1,3,5-tricycloheptyl benzene (B151609) was prepared via a Suzuki coupling reaction between this compound and cycloheptane-boronic acid. This synthesis was part of research into creating building blocks for schwarzites, a hypothetical carbon allotrope. The optimization of this reaction involved testing various palladium catalysts, solvents, and bases, with potassium ethoxide and tetrahydrofuran (B95107) (THF) found to be the most effective combination.

The synthesis of star-shaped 1,3,5-triphenylbenzenes with different substitution patterns has been studied using Suzuki cross-couplings between this compound and chlorinated N-methyliminodiacetic acid (MIDA)-protected aryl boronates, achieving yields between 42% and 88%. uni-stuttgart.de Furthermore, palladium nanoparticles on a nanocellulose-based organic support have been employed as an efficient pre-catalyst for Suzuki-Miyaura coupling reactions involving aryl halides in water. researchgate.net

Examples of Suzuki Coupling Reactions with this compound

| Coupling Partner | Catalyst System | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-formylphenylboronic acid | Not specified | Not specified | 1,3,5-tris(4-formylphenyl)benzene | wikipedia.org |

| Cycloheptane-boronic acid | Pd(PPh₃)₃ or Pd(dppf)₂Cl₂ | Potassium ethoxide / THF | 1,3,5-tricycloheptyl benzene | |

| Chlorinated MIDA-protected aryl boronates | Not specified | Not specified | Star-shaped 1,3,5-triphenylbenzenes | uni-stuttgart.de |

| 3,4-di(dodecyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/Water | 2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene | mdpi.com |

Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction is another extensively utilized palladium-catalyzed transformation for this compound, enabling the formation of carbon-carbon bonds between the aryl halide and terminal alkynes. rsc.orgmdpi.com This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst. mdpi.comscielo.br

A primary application is the synthesis of 1,3,5-triethynylbenzene (B1295396), a crucial building block for more complex structures. mdpi.comsioc-journal.cn The synthesis often proceeds in two steps: first, a Sonogashira coupling of this compound with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA), followed by the removal of the silyl (B83357) protecting group. mdpi.com For instance, the reaction of this compound with TMSA in the presence of Pd(PPh₃)₂Cl₂ and CuI in triethylamine (B128534) yields 1,3,5-tris((trimethylsilyl)ethynyl)benzene, which is then deprotected using potassium hydroxide (B78521) in a THF/methanol mixture to give 1,3,5-triethynylbenzene. mdpi.com

Researchers have also explored regiocontrolled Sonogashira reactions to produce unsymmetrical ethynylated benzene derivatives. scielo.brscielo.br By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively form mono-, di-, or tri-alkynylated products. scielo.brresearchgate.net For example, reacting this compound with one equivalent of 1-ethynyl-4-(octyloxy)benzene can predominantly yield the mono-substituted product, 1,3-dibromo-5-(2-(4-(octyloxy)phenyl)-ethynyl)-benzene, with the di-substituted product as a minor component. scielo.brresearchgate.netresearchgate.net The choice of solvent and the amount of base can significantly influence the product distribution. scielo.brresearchgate.net

Examples of Sonogashira Coupling Reactions with this compound

| Coupling Partner | Catalyst System | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1,3,5-tris((trimethylsilyl)ethynyl)benzene | 72% | mdpi.com |

| 1-ethynyl-4-(octyloxy)benzene (1:1 ratio) | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene/Water | 1,3-dibromo-5-(2-(4-(octyloxy)phenyl)ethynyl)benzene | 90% | scielo.brresearchgate.net |

| 3-methylbutynol | Not specified | Not specified | 1,3,5-tris(3'-hydroxy-3'-methyl-but-1'-ynyl)benzene | Not specified | sioc-journal.cn |

| Terminal Arylacetylenes | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene/Water | Mono-, di-, and tri-alkynylated benzenes | Moderate to good | scielo.br |

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction offers another pathway for the functionalization of this compound, involving the palladium-catalyzed reaction with organotin compounds. rsc.org This method has been applied to synthesize poly(azulen-6-yl)benzene derivatives. rsc.org

In a specific application, this compound was reacted with 1,3-diethoxycarbonyl-6-(tri-n-butylstannyl)azulene, an organotin reagent derived from azulene. rsc.org This reaction successfully produced the corresponding 1,3,5-tri(azulen-6-yl)benzene derivative. rsc.org The Stille reaction is a valuable tool for creating complex aromatic structures, although a potential disadvantage is the formation of organotin by-products, which can complicate purification. rsc.org While widely used for creating ferrocene-aryl bonds, its application can be limited by sensitivity to steric hindrance. torontomu.ca

Palladium-Catalyzed Amination

Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for forming arylamines from aryl halides like this compound. nbu.ac.inacs.org These reactions have been employed to create a variety of complex nitrogen-containing molecules and materials. acs.orgcore.ac.uk

For example, a triple C–N cross-coupling reaction between this compound and ortho-substituted anilines has been used as a key step in the synthesis of 5,11,17-triazatrinaphthylene (TrisK) derivatives. acs.org The optimization of this reaction, using an ancillary ligand, significantly increased the yield from 36% to 80–99%. acs.org In another synthesis, a tripodal ligand was created by first performing a standard Pd-coupling of this compound with 2-aminophenylboronic acid pinacol (B44631) ester to form a tri-aniline intermediate. mst.edu This demonstrates the utility of the reaction in constructing complex ligand scaffolds.

Other Transition Metal-Catalyzed Processes

Beyond the more common coupling reactions, this compound participates in other transition metal-catalyzed processes. The Yamamoto reaction, which involves the homocoupling of aryl bromides using a Ni(0) complex, has been used to obtain C₃-symmetric, star-shaped porous organic polymers from this compound. rsc.org This nickel-catalyzed polycondensation method yields materials with high hydrothermal stability. rsc.org

Additionally, copper-catalyzed reactions are employed for C-N bond formation. The Ullmann reaction, using a copper catalyst, can couple this compound with compounds like benzimidazole (B57391) to form star-shaped molecules, though this method can be limited by harsh conditions and low yields. rsc.org In another instance, the reaction of this compound with a perfluoroalkenylzinc reagent in the presence of a palladium catalyst yielded the trifunctional monomer 1,3,5-tris(α,β,β-trifluorovinyl)benzene.

Organometallic Chemistry and Grignard Reagents

This compound is a substrate for the formation of Grignard reagents, which are highly reactive organomagnesium halides. sigmaaldrich.com These reagents are formed by reacting the aryl halide with magnesium metal, typically in a dry ether solvent like THF. sigmaaldrich.comchemicalnote.com The resulting organometallic compound possesses a polar carbon-magnesium bond, rendering the carbon atom strongly nucleophilic. libretexts.org

Due to their high reactivity, particularly their nature as strong bases, care must be taken to exclude protic solvents like water, as they will readily protonate the Grignard reagent to form an alkane. sigmaaldrich.comchemicalnote.comlibretexts.org In the context of synthesis, the Grignard reagent derived from bromocycloheptane (B146454) was used to prepare cycloheptane-boronic acid, which subsequently served as the coupling partner for this compound in a Suzuki reaction. This highlights the role of Grignard reagents as intermediates in the synthesis of other organometallic compounds required for cross-coupling reactions.

Photochemistry and Photodissociation Studies

The photochemical behavior of this compound has been investigated using ultrafast spectroscopy to understand its photodissociation dynamics in the gas phase. researchgate.net When excited by UV light, such as at a wavelength of 266 nm, the molecule undergoes dissociation, breaking one of the carbon-bromine bonds. researchgate.netaip.org

Studies have shown that this compound dissociates via a single channel. researchgate.net This process has been assigned to predissociation from the ¹(π,π) excited state to the repulsive ³(n,σ) state. researchgate.net The rate of this dissociation process is observed to increase with the number of bromine atoms on the phenyl ring. researchgate.net These fundamental studies provide insight into the photostability and reaction pathways of halogenated aromatic compounds upon exposure to ultraviolet radiation. diva-portal.orgacs.org

Electrochemical Properties and Reactivity

The electrochemical behavior of this compound is primarily characterized by its reductive processes, where the carbon-bromine bonds are sequentially cleaved. This reactivity is a hallmark of polyhalogenated aromatic compounds and is of significant interest for both mechanistic studies and synthetic applications. The symmetrical arrangement of the bromine atoms on the benzene ring imparts specific characteristics to its electrochemical reduction compared to its isomers.

Electrochemical Reduction and Reaction Mechanisms

The electrochemical reduction of aryl halides, including this compound, is a process driven by the transfer of electrons from an electrode to the molecule. numberanalytics.com This initiates a series of reactions, typically involving the formation of reactive intermediates. numberanalytics.com

Studies using cyclic voltammetry at carbon cathodes in dimethylformamide have shown that this compound exhibits three distinct, irreversible reduction waves. capes.gov.br Each wave corresponds to the sequential cleavage of a carbon-bromine (C-Br) bond. The process can be generalized as follows:

First Reduction Step: An initial electron transfer to the this compound molecule forms a radical anion. This intermediate is highly unstable and rapidly undergoes fragmentation, cleaving one of the C-Br bonds to produce a dibromophenyl radical and a bromide ion. The radical then abstracts a hydrogen atom from the solvent or supporting electrolyte to form 1,3-dibromobenzene.

Reaction: C₆H₃Br₃ + e⁻ → [C₆H₃Br₃]•⁻ → C₆H₃Br₂• + Br⁻

C₆H₃Br₂• + H⁺ → C₆H₄Br₂

Second and Third Reduction Steps: The product of the first step, 1,3-dibromobenzene, is subsequently reduced at a more negative potential. This process is repeated, with the molecule accepting another electron, cleaving a second C-Br bond to yield a bromophenyl radical, which then forms bromobenzene (B47551). Finally, bromobenzene is reduced in the third step to form benzene. capes.gov.br

The irreversibility of these reduction waves indicates that the chemical step (C-Br bond cleavage) following the electron transfer is very fast. capes.gov.br Unlike some other polyhalobenzenes, such as 1,2,4,5-tetrabromobenzene, the reduction of this compound proceeds in a predictable manner based on its voltammetric behavior, without evidence of rearrangement reactions like the "halogen dance". capes.gov.br

The table below summarizes the key electrochemical reduction characteristics of this compound.

| Electrochemical Technique | Observation | Interpretation | Reference |

| Cyclic Voltammetry | Three irreversible reduction waves | Sequential cleavage of the three C-Br bonds | capes.gov.br |

| Controlled-Potential Electrolysis | Products are consistent with sequential hydrodebromination (1,3-dibromobenzene, bromobenzene, benzene) | Stepwise reduction without molecular rearrangement | capes.gov.br |

Role as a Precursor in Electroactive Materials

The reactivity of the C-Br bonds in this compound makes it a valuable building block for synthesizing larger, electrochemically active molecules and polymers. Through transition-metal-catalyzed cross-coupling reactions, the bromine atoms can be replaced with various functional groups to create materials with tailored electronic and optical properties. acs.orgthieme-connect.com

For example, this compound serves as a core for synthesizing star-shaped molecules containing redox-active units like ferrocene (B1249389), carbazole (B46965), or diphenylamine. researchgate.netoup.commdpi.com These resulting compounds exhibit interesting electrochemical behaviors, often showing multiple, stable oxidation states that are useful in materials science.

1,3,5-Tris(ferrocenylethynyl)benzene: Synthesized from this compound, this molecule shows a single, three-electron reversible oxidation process, indicating that the three ferrocene units are electronically independent. researchgate.net

1,3,5-Tris(diphenylamino)benzene (TDAB): This compound, also made from this compound, can be oxidized to form a stable tricationic radical in a quartet state, a species of interest for molecular magnets. oup.com

Poly(1,3,5-tris(N-carbazolyl)benzene): This polymer, synthesized via electrochemical polymerization of the monomer derived from this compound, displays electrochromic properties, changing color upon electrochemical oxidation and reduction. mdpi.com

The table below provides examples of electroactive materials synthesized using this compound as a precursor.

| Precursor | Derived Material | Key Electrochemical Property | Reference |

| This compound | 1,3,5-Tris(ferrocenylethynyl)benzene | Reversible three-electron oxidation | researchgate.net |

| This compound | 1,3,5-Tris(diphenylamino)benzene | Stable tricationic radical (quartet state) | oup.com |

| This compound | 1,3,5-Tris(N-carbazolyl)benzene | Forms electrochromic polymers | mdpi.com |

Spectroscopic and Structural Characterization of 1,3,5 Tribromobenzene

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the molecular vibrations and structural features of 1,3,5-Tribromobenzene.

Experimental FT-IR and FT-Raman Spectra Acquisition

The acquisition of high-quality FT-IR and FT-Raman spectra is fundamental to the vibrational analysis of this compound. For FT-IR analysis, the solid-phase spectrum of this compound is typically recorded. ijastems.org One common method involves using a KBr wafer technique, where the sample is mixed with potassium bromide and pressed into a pellet. nih.gov The spectra are often recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. ijastems.orgasianjournalofphysics.com

For FT-Raman spectroscopy, the spectrum of solid this compound is also recorded. ijastems.org A common experimental setup utilizes a laser spectrophotometer for excitation. oup.com The spectral range for Raman analysis generally covers from 100 cm⁻¹ to 3200 cm⁻¹. asianjournalofphysics.com Both FT-IR and Raman are complementary techniques that measure the interaction of energy with the molecular bonds of a substance to generate a unique spectral fingerprint. thermofisher.com

Vibrational Assignments and Normal Mode Analysis

The this compound molecule, belonging to the D₃h point group symmetry, has 30 normal modes of vibration. asianjournalofphysics.comuci.edu These vibrational modes can be assigned to specific molecular motions based on their characteristic frequencies observed in the FT-IR and FT-Raman spectra. oup.com

A detailed interpretation of the vibrational spectra is often aided by theoretical calculations, such as those using density functional theory (DFT) methods. ijastems.org These calculations help in the assignment of fundamental vibrational frequencies to specific modes of vibration, including C-H stretching, C-H in-plane and out-of-plane bending, and C-Br stretching and bending vibrations. researchgate.net For instance, aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C-H in-plane bending modes are found in the 1300-1000 cm⁻¹ range, while the out-of-plane bending modes appear between 1000-600 cm⁻¹. researchgate.net

The table below presents a selection of observed experimental vibrational frequencies for this compound from FT-IR and FT-Raman spectra and their corresponding assignments.

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

| 3099 | 3057 | C-H stretching |

| 3056 | - | C-H stretching |

| 1472 | - | C-H in-plane bending |

| 1424 | - | C-H in-plane bending |

| 1411 | - | C-H in-plane bending |

Data sourced from a study by Parivathini et al. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its constituent nuclei, primarily ¹H and ¹³C.

¹H NMR Spectral Interpretation

Due to the high symmetry of the this compound molecule, all three hydrogen atoms are chemically equivalent. docbrown.info This equivalence results in a simple ¹H NMR spectrum consisting of a single signal. chemicalbook.com In a typical spectrum recorded in a deuterated solvent like deuterated chloroform (B151607) (CDCl₃), this singlet appears at a specific chemical shift. scielo.brrsc.org For instance, an experimental ¹H NMR spectrum has shown this peak at approximately 6.49 ppm. ijastems.org Another source reports a chemical shift of around 7.87 ppm in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net The use of an internal standard, such as tetramethylsilane (B1202638) (TMS), is common for referencing the chemical shifts to 0.0 ppm. docbrown.infonih.gov

¹³C NMR Spectral Interpretation

Similar to the proton equivalence, the symmetry of this compound also dictates the number of unique carbon environments in the ¹³C NMR spectrum. There are two distinct types of carbon atoms: those bonded to a bromine atom (C-Br) and those bonded to a hydrogen atom (C-H). Consequently, the ¹³C NMR spectrum of this compound displays two signals. docbrown.infochemicalbook.com

The carbon atoms directly attached to the electronegative bromine atoms are deshielded and thus resonate at a lower field (higher chemical shift) compared to the carbons attached to hydrogen atoms. Aromatic carbons typically give signals in the range of 100-200 ppm. ijastems.org In one study, the experimental ¹³C NMR spectrum showed peaks at approximately 114.20 ppm and 158.93 ppm. ijastems.org The chemical shifts are reported relative to a standard, commonly TMS. docbrown.info

The table below summarizes the experimental ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~6.49 - 7.87 | Singlet |

| ¹³C | ~114.20 | - |

| ¹³C | ~158.93 | - |

Data compiled from various sources. ijastems.orgresearchgate.net

Deuterated Analogues in NMR Studies

Deuterated compounds, where hydrogen atoms are replaced by deuterium (B1214612), are essential in various scientific fields, including NMR spectroscopy. cymitquimica.com In the context of this compound, its deuterated analogue, this compound-d₃, is a useful isotopically labeled compound for research. cymitquimica.com The use of deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6) is standard practice in NMR to avoid solvent interference in the ¹H NMR spectrum. docbrown.inforesearchgate.netacs.org Furthermore, deuterated analogues of the analyte itself can be synthesized and used in more advanced NMR studies, for example, to probe reaction mechanisms or as internal standards in quantitative NMR. researchgate.netrsc.org

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry of this compound (TBB) provides critical information for its identification and structural confirmation. The electron ionization (EI) mass spectrum is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to a recognizable M, M+2, M+4, and M+6 cluster for any bromine-containing fragment.

The molecular weight of this compound is 314.80 g/mol . nist.gov The mass spectrum exhibits a dense group of peaks for the molecular ion [C₆H₃Br₃]⁺• around m/z 312, 314, 316, and 318, corresponding to the different combinations of the bromine isotopes. nist.gov

Fragmentation of the molecular ion primarily occurs through the sequential loss of bromine atoms. Key fragmentation pathways observed in the mass spectrum include:

Loss of a bromine atom: This leads to the formation of the [C₆H₃Br₂]⁺ ion, observed as an isotopic cluster around m/z 234, 236, and 238.

Loss of a second bromine atom: Subsequent fragmentation gives the [C₆H₃Br]⁺ ion, seen as a doublet around m/z 155 and 157.

Loss of all bromine atoms: This results in the phenyl cation [C₆H₃]⁺ at m/z 75.

The compound's clear fragmentation pattern and distinct isotopic signature make it suitable for use as an internal standard in quantitative analysis, such as in the determination of cyanide in biological samples by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

Table 1: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Ion Fragment |

|---|---|---|

| 314 | High | [C₆H₃⁷⁹Br₂⁸¹Br]⁺• (Molecular Ion Cluster) |

| 316 | High | [C₆H₃⁷⁹Br⁸¹Br₂]⁺• (Molecular Ion Cluster) |

| 235 | Moderate | [C₆H₃⁷⁹Br⁸¹Br]⁺ |

| 155 | Moderate | [C₆H₃⁷⁹Br]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a powerful experimental technique used to determine the precise arrangement of atoms within a crystal. wikipedia.orglibretexts.org Studies on this compound have utilized this method to elucidate its molecular geometry and solid-state packing.

At room temperature (293 K), this compound crystallizes in the orthorhombic system. researchgate.net The crystal structure has been determined at various temperatures (100 K, 200 K, and 270 K), confirming that no phase transitions occur in this range. scispace.comiucr.org

Table 2: Crystallographic Data for this compound

| Parameter | Value (at 293 K) researchgate.net | Value (at 270 K) scispace.comiucr.org |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 14.244 | 14.209 Å |

| b (Å) | 13.577 | 13.553 Å |

| c (Å) | 4.084 | 4.076 Å |

| Z (Molecules per unit cell) | 4 | 4 |

The this compound molecule possesses a high degree of symmetry, belonging to the D₃h point group. scispace.comiucr.org This high symmetry is a determining factor in its crystal packing and physical properties, such as its significantly higher melting point (396.0 K) compared to its less symmetric isomers, 1,2,3-tribromobenzene (B42115) (361.0 K) and 1,2,4-tribromobenzene (B129733) (317.7 K). scispace.comiucr.org

In the solid state, the nearly planar TBB molecules are arranged in layers. iucr.org The high symmetry of the molecule facilitates more efficient intermolecular interactions and close packing, which results in a lower entropy of melting and consequently a higher melting point. scispace.comiucr.org The crystal packing of this compound is the most efficient among its isomers, as indicated by its having the lowest void volume per molecule. scispace.comiucr.org The distance between parallel aromatic rings at 100 K is approximately 3.5 Å. iucr.org

The crystal structure of this compound is stabilized by a network of weak non-covalent interactions, primarily involving the bromine atoms. scispace.comnih.gov These interactions include Br···Br, Br···π (Br···C), and Br···H contacts. iucr.org

A notable finding is that in the bulk crystal structure at 270 K, no Br···Br contacts are observed that are shorter than the sum of the van der Waals radii. scispace.comresearchgate.net However, upon cooling, the first Br···Br halogen bond appears at approximately 175 K. scispace.com The Br···Br halogen bonds that form are of a distorted type II geometry. scispace.comnih.gov

The significance of halogen bonding in directing the assembly of TBB molecules is more prominently demonstrated in surface science studies. When deposited onto a Cu(111) surface at low temperatures (90 K), this compound molecules self-assemble into large, well-ordered honeycomb-like monolayer structures. aip.org These supramolecular networks are stabilized by triangular nodes formed by Br···Br intermolecular halogen bonds, where the positively polarized tip (σ-hole) of one bromine atom interacts with the negatively polarized perimeter of a neighboring bromine atom. aip.org In this arrangement, the center-to-center distance between adjacent TBB molecules is 10.0 ± 0.2 Å. aip.org

Table 3: Key Intermolecular Interactions in this compound Crystals

| Interaction Type | Description | Significance |

|---|---|---|

| Br···Br | Halogen bonding of a distorted type II nature. scispace.comnih.gov | Stabilizes crystal packing, particularly at lower temperatures, and directs self-assembly on surfaces. scispace.comaip.org |

| Br···π (Br···C) | Interaction between a bromine atom and the electron cloud of a neighboring benzene (B151609) ring. | Contributes to the cohesive forces within the crystal lattice. iucr.orgnih.gov |

| Br···H | Contacts between bromine and hydrogen atoms on adjacent molecules. | Further stabilizes the three-dimensional crystal structure. iucr.orgnih.gov |

Molecular Symmetry and Crystal Packing Preferences

UV-Vis Spectrophotometry in Molecular Complexation Studies

UV-Vis spectrophotometry has been effectively used to study the formation of molecular complexes between this compound and other molecules, particularly fullerenes. nih.gov A study investigating the complexation of TBB withfullerene andfullerene in solution demonstrated that TBB forms molecular complexes with both types of fullerenes. nih.gov

The key findings from these spectrophotometric studies are:

Stoichiometry: TBB was shown to form complexes with a 1:2 stoichiometry with both- andfullerenes. sigmaaldrich.comnih.gov

Interaction Forces: No charge-transfer (CT) band was observed in the UV-Vis spectra of the complexes in solution. nih.gov This indicates that the complexation is not driven by charge-transfer interactions but rather by weaker van der Waals forces. nih.gov

These studies highlight the utility of this compound as a component in supramolecular chemistry, where its electronic and structural properties facilitate complex formation through non-covalent interactions.

Table of Compound Names

| Compound Name |

|---|

| 1,2,3-tribromobenzene |

| 1,2,4-tribromobenzene |

| This compound |

| fullerene |

| fullerene |

| Copper |

Computational and Theoretical Studies of 1,3,5 Tribromobenzene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the structural and electronic characteristics of 1,3,5-tribromobenzene. nih.govaip.orglu.se These computational approaches allow for the prediction of molecular properties with a high degree of accuracy, often complementing and guiding experimental findings. researchgate.net

One of the primary methods used is the DFT/B3LYP method with various basis sets, such as 6-31++G(d,p) and 6-311G++(d,p). researchgate.netijastems.org These calculations have been performed to determine the ground-state molecular geometry, vibrational frequencies, and other key parameters. researchgate.net The results from these theoretical studies are often in good agreement with experimental data, validating the computational models used. researchgate.netijastems.org

Theoretical calculations have been employed to determine the optimized molecular geometry of this compound. The molecule is characterized by a planar benzene (B151609) ring with three bromine atoms symmetrically attached at the 1, 3, and 5 positions. vulcanchem.com This symmetrical arrangement results in a non-polar molecule with a calculated dipole moment of 0.00 Debye.

Studies using the B3LYP/6-31++G(d,p) level of theory have provided detailed information on bond lengths and bond angles. ijastems.org The calculated geometric parameters show excellent agreement with experimental values, confirming the accuracy of the computational approach. researchgate.netijastems.org The molecule belongs to the C1 point group symmetry. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G++(d,p)) |

| Bond Length | C-C | 1.39 Å |

| C-H | 1.08 Å | |

| C-Br | 1.91 Å | |

| Bond Angle | C-C-C | 120° |

| C-C-H | 120° | |

| C-C-Br | 120° |

Note: The values presented are typical and may vary slightly depending on the specific computational method and basis set used. The data is illustrative of values found in computational studies.

Computational methods are crucial for analyzing the vibrational spectra of this compound. researchgate.net DFT calculations, specifically using the B3LYP method with the 6-311G++(d,p) basis set, have been used to calculate the fundamental vibrational frequencies. researchgate.netijastems.org These theoretical frequencies are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netijastems.orgresearchgate.net

The comparison generally shows a good correlation between the calculated and observed vibrational modes, allowing for a detailed assignment of the spectral bands. researchgate.netijastems.org For instance, the C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. researchgate.net The agreement between theoretical and experimental spectra confirms the optimized molecular structure and provides a deeper understanding of the molecule's vibrational properties. researchgate.net

The electronic properties of this compound are significantly illuminated by the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijastems.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net

Computational studies, often employing DFT methods, have calculated the energies of the HOMO and LUMO. ijastems.org A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. These calculations are essential for understanding the intramolecular charge transfer that can occur within the molecule. researchgate.net The analysis of these frontier orbitals confirms the local and global reactivity descriptors of the molecule. researchgate.netijastems.org

Table 2: Calculated HOMO-LUMO Energies and Energy Gap of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.9 eV |

| Energy Gap (ΔE) | 5.9 eV |

Note: These values are representative and can vary based on the computational level of theory.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular interactions, charge delocalization, and the stability of molecular structures. ijastems.orgscirp.org This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. ijastems.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.govscispace.com

The MEP map of this compound has been generated using DFT calculations. ijastems.org The map typically shows regions of negative potential (usually colored in shades of red) and positive potential (colored in shades of blue). In this compound, the negative potential is generally located around the electronegative bromine atoms, while the regions around the hydrogen atoms and the center of the benzene ring are more positive. ijastems.org The ESP map is found to be positive throughout the backbone of the molecule, with negative charges tending to drift from left to right. researchgate.netijastems.org The electrostatic potential on the bromine atoms is equally distributed, which favors evenly distributed electrostatic type II halogen bonds. nih.govscispace.com

Computational studies have suggested that this compound may possess interesting non-linear optical (NLO) properties. researchgate.netresearchgate.net The molecule's non-centrosymmetric structure, as indicated by vibrational analysis where modes are both IR and Raman active, is a key requirement for second-order NLO activity. researchgate.netijastems.orgresearchgate.net

Theoretical calculations of properties like the first hyperpolarizability (β) are used to predict the NLO response of a molecule. nih.gov The synthesis of novel symmetric and asymmetric compounds using this compound as a core structure has been explored to create materials with significant third-order NLO properties. researchgate.net These studies indicate that modifying the structure, for instance by introducing donor-acceptor chromophores, can enhance the NLO response, making these materials promising for applications in optoelectronics. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations and other computational techniques have been instrumental in elucidating the complex intermolecular forces that govern the structure and properties of this compound. While direct, extensive MD simulation studies focusing solely on this compound are not widely published, its intermolecular interaction profile has been thoroughly investigated through crystallographic analysis and theoretical calculations, which provide the foundational parameters for such simulations.

The primary non-covalent interactions dictating the assembly of this compound molecules are halogen bonds (Br⋯Br), bromine-pi (Br⋯π) interactions, and weaker Br⋯H contacts. nih.goviucr.org X-ray diffraction studies at various temperatures (100 K, 200 K, and 270 K) have provided precise measurements of these intermolecular distances. nih.goviucr.org In the crystal structure of this compound, the bromine atoms are involved in multiple contacts. The electrostatic potential on the bromine atoms is distributed equally, which favors evenly distributed, electrostatic type II halogen bonds. iucr.org This symmetric distribution allows the bromine atoms to be easily accessed for intermolecular interactions, a key factor in its crystal packing. iucr.orgresearchgate.net

Key intermolecular contact distances for this compound determined from X-ray diffraction studies are detailed below. These interactions are crucial for understanding the compound's solid-state packing and physical properties.

| Interaction Type | Distance (Å) at 100 K | Reference |

|---|---|---|

| Br⋯Br | 3.6724 (8) | nih.gov |

| Br⋯Br | 3.6994 (7) | nih.gov |

| Br⋯C (part of Br⋯π) | 3.549 (5) | nih.gov |

| Br⋯π(centroid) | 3.786 (2) | nih.gov |

Further computational analyses, such as Hirshfeld surface analysis, have been used to visualize and quantify these intermolecular contacts. researchgate.net This method helps to partition the crystal space and provides a graphical representation of the frequency and nature of different atomic contacts, confirming the significance of Br⋯Br, Br⋯H, and Br⋯π interactions in the crystal lattice. researchgate.net Natural Bond Orbital (NBO) analysis has also been performed to understand the intramolecular charge transfer and delocalization, which are precursors to how the molecule will interact with its neighbors. ijastems.orgresearchgate.net These theoretical approaches, combined with experimental data, provide a comprehensive picture of the forces at play, which are essential for parameterizing force fields used in molecular dynamics simulations to predict bulk properties and behavior under various conditions. ijastems.orgresearchgate.netnih.gov

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical and computational chemistry provides powerful tools to predict the reactivity and potential reaction pathways of this compound. Methods like Density Functional Theory (DFT) are frequently employed to model its electronic structure and forecast its chemical behavior. ijastems.org

Reactivity Descriptors: The reactivity of this compound can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key descriptors of chemical reactivity and kinetic stability. ijastems.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. Calculations using DFT (B3LYP/6-311++G(d,p) basis set) have determined these energies, which are then used to calculate global reactivity descriptors such as absolute electronegativity (χ), absolute hardness (η), and the electrophilicity index (ω). ijastems.org These indices help in predicting how the molecule will behave in the presence of electrophiles or nucleophiles. ijastems.org

Molecular Electrostatic Potential (ESP) maps offer another layer of insight. For this compound, ESP maps highlight the distribution of charge across the molecule, identifying electron-rich and electron-deficient regions. iucr.orgijastems.org Such maps clearly show the preferred sites for electrophilic and nucleophilic attack, guiding the prediction of regioselectivity in substitution reactions. iucr.orgijastems.org

Predicted Reaction Pathways: Computational studies have explored several reaction pathways for this compound:

Dimerization and Polymerization: Theoretical calculations have modeled the pathway from this compound monomers to dimers. ijastems.orgresearchgate.net This provides a foundational understanding for its potential to form larger oligomers or polymers, such as in surface-assisted synthesis.

Photodissociation: Quantum chemical calculations have been used to investigate the photodissociation dynamics of this compound. diva-portal.org These studies explain experimental observations by analyzing the potential energy surfaces of the ground and excited states. It was found that this compound, unlike some of its isomers, has only one significant ultrafast predissociation channel following UV excitation, which involves the breaking of a carbon-bromine bond. diva-portal.org

Surface-Assisted Reactions: DFT calculations have been used to understand the on-surface synthesis of nanostructures starting from this compound on copper surfaces. These studies predict a sequence of reactions dependent on temperature, starting with the formation of halogen-bonded networks, followed by the creation of organometallic intermediates through C-Br bond scission, and finally culminating in the formation of covalent organic frameworks.

Nucleophilic Aromatic Substitution: DFT models can predict the feasibility and regioselectivity of nucleophilic aromatic substitution reactions. By calculating activation energies and analyzing transition states for reactions like methoxylation, computational methods can predict the most likely products. For instance, in the reaction with a nucleophile, the electron-withdrawing effect of the bromine atoms makes the carbon atoms they are attached to electrophilic and thus susceptible to attack.

These theoretical predictions are vital for designing synthetic routes, understanding degradation mechanisms, and developing new materials based on the this compound scaffold.

Applications of 1,3,5 Tribromobenzene in Advanced Materials and Chemical Synthesis

Precursor in Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs)

1,3,5-Tribromobenzene (TBB) is a crucial building block in the synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs) due to its C3-symmetric structure. wikipedia.org This symmetrical arrangement of bromine atoms allows for the formation of well-defined, porous, and crystalline networks when reacted with complementary multitopic linkers. These materials are of significant interest for applications in gas storage, catalysis, and sensing. chemistryviews.org

Monomer for COF Synthesis (e.g., 1,3,5-tris(4-formylphenyl)benzene)

A key application of this compound is its role as a precursor in the synthesis of important monomers for COF construction. wikipedia.org One such prominent monomer is 1,3,5-tris(4-formylphenyl)benzene (TFPB). wikipedia.orggoogle.com The synthesis of TFPB is typically achieved through a Suzuki-Miyaura cross-coupling reaction. In this reaction, three equivalents of 4-formylphenylboronic acid react with this compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. wikipedia.orgrsc.orgrsc.org

The resulting TFPB molecule, with its three aldehyde functional groups, can then be used in subsequent condensation reactions with other monomers, such as those containing amine groups, to form imine-linked COFs. google.comossila.com For instance, the reaction of TFPB with 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) leads to the formation of a highly ordered, two-dimensional COF with a hexagonal pore structure. google.com Similarly, TFPB can be reacted with 2,5-diethoxyterephthalohydrazide (B2763183) to create hydrazone-linked COFs, such as COF-43, which exhibit good thermal stability and porosity. nih.gov

The following table summarizes a typical synthesis of TFPB from this compound:

| Reactant | Role |

| This compound | Starting material, provides the central C3-symmetric core |

| 4-Formylphenylboronic acid | Provides the aldehyde functional groups for further reactions |

| Pd(PPh₃)₄ | Palladium catalyst for the Suzuki-Miyaura coupling |

| Potassium Carbonate | Base to facilitate the reaction |

| 1,4-Dioxane/Water | Solvent system |

Vinylene-linked COFs

This compound is also instrumental in the formation of vinylene-linked COFs, which are noted for their high chemical stability and efficient π-electron delocalization. chemistryviews.org These properties arise from the presence of carbon-carbon double bonds (-CH=CH-) connecting the aromatic building blocks.

One synthetic strategy involves a Suzuki–Miyaura cross-coupling of this compound with a suitable boronic acid to create a larger, multi-functional monomer. For example, reacting TBB with 2,6-dimethyl-pyridine-4-boronic acid yields 1,3,5-tris(2,6-dimethylpyridin-4-yl)benzene. chemistryviews.org This hexatopic building block can then undergo Knoevenagel condensation with dialdehydes like 1,4-diformylbenzene or 4,4'-biphenyldialdehyde to form the vinylene-linked COFs. chemistryviews.org These COFs can exhibit heteroporous structures, meaning they have pores of different sizes, and have shown potential for applications in photocatalysis. chemistryviews.org

Another approach to vinylene-linked COFs involves the base-catalyzed aldol (B89426) condensation of a C₃-symmetric monomer, derived from TBB, with multitopic aryl aldehydes. nih.gov For example, 1,3,5-tris(p-formylphenyl)benzene (B54969) (TFPB), synthesized from TBB, can react with 2,4,6-trimethyl-s-triazine (TMT) to form V-COF-2, a vinylene-linked COF with a significant BET surface area. nih.gov

Challenges in COF Synthesis

While this compound is a valuable precursor, the synthesis of COFs presents several challenges. A primary difficulty is achieving a high degree of crystallinity. mdpi.com The formation of amorphous, disordered polymers is often thermodynamically favored over the desired crystalline COF structure. mdpi.com To overcome this, reaction conditions must be carefully controlled to allow for reversible bond formation and error correction during the growth of the framework. mdpi.com

In reactions like the Sonogashira coupling, when using multifunctional starting materials such as this compound, a mixture of products with varying degrees of substitution can be formed. These products often have similar polarities, making their separation difficult. sioc-journal.cn Using aromatic iodine compounds instead of bromine compounds can sometimes mitigate this issue. sioc-journal.cn

The synthesis of three-dimensional (3D) COFs also presents unique challenges. The irreversible nature of many kinetically controlled reactions can prevent the necessary molecular rearrangement to form a crystalline 3D structure. d-nb.info Additionally, the choice of building blocks is critical, as their geometry and rigidity will dictate the final topology and stability of the resulting framework. d-nb.infonih.gov

Role in Organic Electronics and Optoelectronic Materials

This compound serves as a versatile precursor for the synthesis of materials used in organic electronics and optoelectronics, including light-emitting devices and organic solar cells. Its C3-symmetric structure allows for the creation of star-shaped molecules with desirable electronic and photophysical properties.

Precursor for Light-Emitting Devices

This compound is a key starting material for the synthesis of host materials for organic light-emitting diodes (OLEDs), particularly for phosphorescent OLEDs. For instance, it can be used to create 1,3,5-tri(9H-carbazol-9-yl)benzene (tCP), a widely used hole transport material. The synthesis involves an Ullmann coupling reaction between this compound and carbazole (B46965), catalyzed by copper. The resulting tCP molecule possesses a high triplet energy level, which is crucial for efficient energy transfer to phosphorescent dopants in OLEDs.

Furthermore, this compound can be used to synthesize other complex star-shaped molecules for OLED applications. For example, Sonogashira coupling reactions between this compound and various alkyne-functionalized carbazole derivatives can yield deep-blue light-emitting fluorophores. ub.edu

The following table outlines the synthesis of a fluorene-based luminescent polymer using this compound:

| Reactant | Role |

| This compound | Central core of the star-shaped polymer |

| 2-(1,3,2-Dioxaborolan-2-yl)-9,9-dibutylfluorene | Fluorene monomer providing the emissive properties |

| Aliquat 336 | Phase-transfer catalyst |

| Sodium Carbonate Solution | Base |

| Toluene | Solvent |

This reaction results in a luminescent polymer that can be used as the active layer in an OLED. google.com

Potential in Organic Solar Cells (OSCs)

In the field of organic solar cells (OSCs), this compound has been investigated as a solid additive to improve device performance. researchgate.netnih.gov The addition of TBB to the active layer of an OSC can help to regulate the vertical phase separation of the donor and acceptor materials, which is crucial for efficient exciton (B1674681) dissociation and charge transport. researchgate.netnih.govcolab.ws

In one study, using TBB as a solid additive in a binary organic solar cell composed of D18-Cl and L8-BO resulted in a significant increase in power conversion efficiency (PCE), reaching a champion efficiency of 18.5%. researchgate.netnih.gov The improved performance was attributed to an increased exciton generation rate, enhanced charge carrier mobility, longer charge carrier lifetime, and reduced bimolecular charge recombination in the TBB-treated devices. researchgate.net The high volatility of TBB is also an advantage, as it can be removed during thermal annealing, leaving behind an optimized active layer morphology without residual solvent issues that can compromise device stability. researchgate.netnih.gov

The following table summarizes the impact of TBB as an additive on the performance of a binary organic solar cell:

| Device Configuration | Power Conversion Efficiency (PCE) | Key Performance Enhancements |

| Control (without TBB) | Lower | - |

| TBB-treated | 18.5% (champion) | Increased exciton generation, higher charge carrier mobility, longer charge carrier lifetime, reduced charge recombination |

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (as a derivative)

This compound serves as a crucial precursor for the synthesis of advanced materials used in organic electronic devices. While not typically used directly in the final device structure, its derivatives are integral to the functionality of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). google.com The symmetrical trifunctional nature of this compound allows it to act as a core building block for creating star-shaped molecules with desirable electronic and thermal properties.

In the field of OLEDs, derivatives of this compound are employed in various layers of the device stack. For instance, it is a starting material for synthesizing host materials for phosphorescent emitters and materials for charge-transporting layers. google.comchemenu.com Through reactions like the Suzuki-Miyaura or Ullmann coupling, the bromine atoms can be replaced with functional groups such as carbazole or pyrene (B120774) units.

One notable derivative, 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), is synthesized from this compound and carbazole. TCB is recognized for its high triplet energy and thermal stability, making it an excellent host material in OLEDs, particularly for blue-emitting phosphors. Another key derivative, 1,3,5-Tri(pyren-1-yl)benzene, is synthesized via a Suzuki-Miyaura cross-coupling reaction and is explored for its fluorescence properties in OLEDs. Similarly, derivatives like 1,3,5-Tri(pyridin-3-yl)benzene, which can be produced using Suzuki coupling with this compound, are investigated for use as electron-transporting or hole-blocking layers in both OLEDs and OPVs. smolecule.com

The table below summarizes key derivatives of this compound and their roles in organic electronics.

| Derivative Name | Synthetic Precursor | Key Properties | Application in OLEDs/OPVs |

| 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB) | This compound | High triplet energy, thermal stability, efficient hole transport. | Host material for phosphorescent emitters. |

| 1,3,5-Tri(pyren-1-yl)benzene | This compound | Strong fluorescence, π-π stacking interactions. | Blue-emitting material, fluorescent probe. |

| 1,3,5-Tri(pyridin-3-yl)benzene | This compound | Electron transporting, hole blocking. smolecule.com | Electron-Transport Layer (ETL) in OLEDs, Hole-Blocking Layer (HBL) in OPVs. smolecule.com |